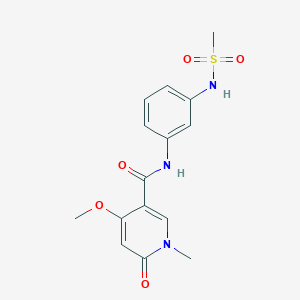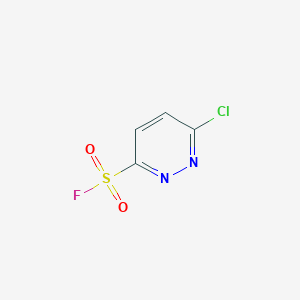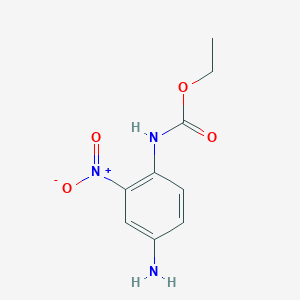
Ethyl (4-amino-2-nitrophenyl)carbamate
カタログ番号 B2844630
CAS番号:
73895-87-1
分子量: 225.204
InChIキー: HDEBGAGNWSBAOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Ethyl (4-amino-2-nitrophenyl)carbamate is an organic compound with the molecular formula C9H11N3O4 . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Ethyl (4-amino-2-nitrophenyl)carbamate is 225.20 . Its molecular formula is C9H11N3O4 .Chemical Reactions Analysis
Carbamate formation from CO2 and amines is a well-known reaction . Superbases such as 1,1,3,3-tetramethylguanidine (TMG) can mediate these reactions . The superbase–CO2 adducts can actively transfer the carboxylate group to various substrates .科学的研究の応用
Field: Catalysis Science & Technology
- Application : The research focuses on the formation of carbamates from CO2 and amines .
- Method : The reactions are mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG). The study involves a detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives .
- Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
Field: Catalysis Science & Technology
- Application : The research focuses on the formation of carbamates from CO2 and amines .
- Method : The reactions are mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG). The study involves a detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives .
- Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
Field: Catalysis Science & Technology
- Application : The research focuses on the formation of carbamates from CO2 and amines .
- Method : The reactions are mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG). The study involves a detailed investigation of zwitterionic TMG–CO2, including isolation, NMR behavior, reactivity, and mechanistic consequences in carboxylation of aniline-derivatives .
- Results : The study found that the reversible TMG–CO2 zwitterion is not a direct carboxylation agent. Instead, CO2 dissociates from TMG–CO2 before a concerted carboxylation occurs, where the role of the TMG is to deprotonate the amine as it is attacking a free CO2 .
Safety And Hazards
特性
IUPAC Name |
ethyl N-(4-amino-2-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2,10H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEBGAGNWSBAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-amino-2-nitrophenyl)carbamate | |
Synthesis routes and methods I
Procedure details


21.0 g (0.42 mol) hydrazine hydrate is added dropwise with stirring under reflux to a suspension of 142.1 g (0.4 mol) 2-ethoxycarbonylamino-5-phthalimido-nitrobenzene in 700 ml 1,2-dimethoxyethane and the mixture is allowed to react for a further 2 hours. After cooling to room temperature, precipitated phthalyl hydrazide is filtered off and the dark red filtrate in the vacuum is evaporated to dryness. The remaining solid residue is recrystallized from about 150 ml toluene. 84.4 g 5-amino-2-ethoxycarbonylaminonitrobenzene are obtained as dark red crystals.

Quantity
142.1 g
Type
reactant
Reaction Step Two


Synthesis routes and methods II
Procedure details


1,2-Dimethoxyethane (1.0 L) is added to (2-nitro4-phtalimido-phenyl)-carbamic acid ethyl ester (101 g, 0.28 mol) and the mixture is heated under reflux. Hydrazine monohydrate (19.6 g, 0.39 mol) is added dropwise over 10 minutes and the mixture is stirred at reflux for 1.5 hours. Upon cooling to ambient temperature the mixture is filtered and the solids are washed with dimethoxyethane (250 mL) on the filter. The filtrate is concentrated by means of evaporation and the red crystalline product is recrystallized from toluene (350 mL), precipitated product is filtered off and dried in vacuo. The mother liquor is concentrated to half the original volume and left standing for 16 hours. Precipitated material is filtered off and recrystallized as before. The recrystallized solids are combined to furnish a total of 57.6 g (90%) dark red title compound. LC/MS (m/z) 225.1 (MH+); tR=2.08 min. 1H NMR (CDCl3): 1.33 (t, 3H); 3.77 (s, 2H, NH2); 4.23 (q, 2H); 6.98 (dd, 1H); 7.45 (d, 1H); 8.28 (d, 1H); 9.39 (s, 1H, NH).

Quantity
101 g
Type
reactant
Reaction Step Two


Yield
90%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

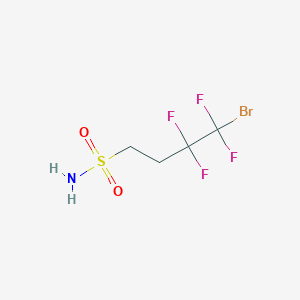
![1-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)cyclopentanecarboxamide](/img/structure/B2844549.png)
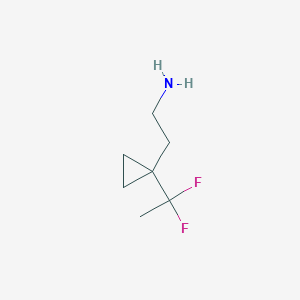
![4-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2844553.png)
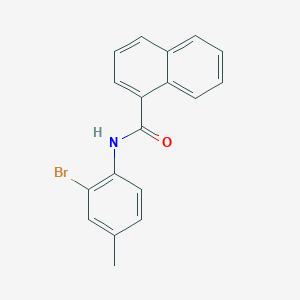
![4-[(3-Methoxybenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844556.png)
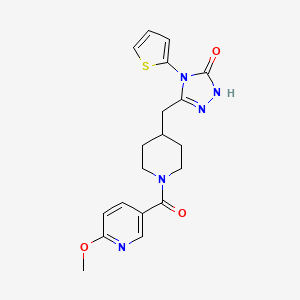
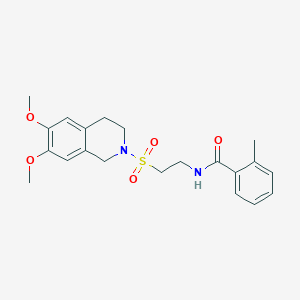
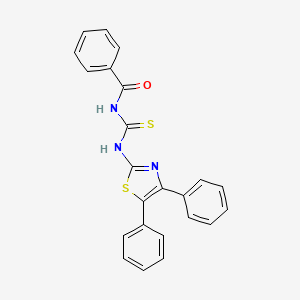
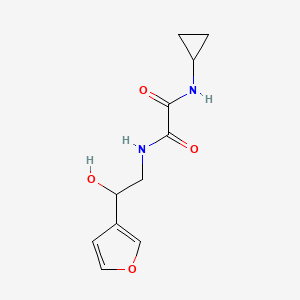
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2844565.png)
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]but-2-ynamide](/img/structure/B2844566.png)
